molecular formula C28H30ClN3O2S B2979845 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322247-41-5

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2979845
CAS No.: 1322247-41-5
M. Wt: 508.08
InChI Key: AQYRESVBJSMICA-UHFFFAOYSA-N
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Description

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzoyl, diethylamino, and benzo[d]thiazol-2-yl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Benzoyl Intermediate: The initial step involves the acylation of a suitable aromatic compound to introduce the benzoyl group.

    Introduction of Diethylamino Group: This step involves the alkylation of an amine with diethylamine under controlled conditions.

    Formation of Benzo[d]thiazol-2-yl Intermediate: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazol-2-yl moiety.

    Final Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
  • 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Uniqueness

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S.ClH/c1-4-30(5-2)18-19-31(28-29-25-20(3)10-9-13-24(25)34-28)27(33)23-16-14-22(15-17-23)26(32)21-11-7-6-8-12-21;/h6-17H,4-5,18-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYRESVBJSMICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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